molecular formula C14H20ClN3O6 B13632947 (3,5-dinitrophenyl)methyl(2S,3S)-3-methyl-2-(methylamino)pentanoatehydrochloride

(3,5-dinitrophenyl)methyl(2S,3S)-3-methyl-2-(methylamino)pentanoatehydrochloride

Cat. No.: B13632947
M. Wt: 361.78 g/mol
InChI Key: HTSXBUJKIVRSHZ-NAWISMDQSA-N
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Description

(3,5-dinitrophenyl)methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a dinitrophenyl group, a methylamino group, and a pentanoate ester, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dinitrophenyl)methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride typically involves multiple steps, including the formation of the dinitrophenyl group and the esterification of the pentanoate. Common reagents used in these reactions include dinitrobenzene, methylamine, and pentanoic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(3,5-dinitrophenyl)methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The dinitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced to amines under specific conditions.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.

Major Products

Scientific Research Applications

(3,5-dinitrophenyl)methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-dinitrophenyl)methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride involves its interaction with specific molecular targets. The dinitrophenyl group can bind to proteins and enzymes, altering their activity. The methylamino group can interact with receptors and ion channels, modulating cellular responses. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-dinitrophenyl)methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H20ClN3O6

Molecular Weight

361.78 g/mol

IUPAC Name

(3,5-dinitrophenyl)methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate;hydrochloride

InChI

InChI=1S/C14H19N3O6.ClH/c1-4-9(2)13(15-3)14(18)23-8-10-5-11(16(19)20)7-12(6-10)17(21)22;/h5-7,9,13,15H,4,8H2,1-3H3;1H/t9-,13-;/m0./s1

InChI Key

HTSXBUJKIVRSHZ-NAWISMDQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])NC.Cl

Canonical SMILES

CCC(C)C(C(=O)OCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])NC.Cl

Origin of Product

United States

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